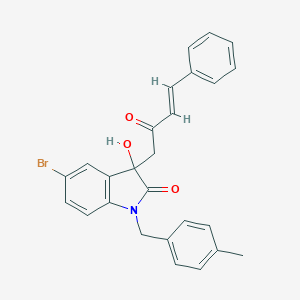![molecular formula C27H27NO5 B252936 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively. The compound has also been shown to inhibit the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. The compound has also been shown to exhibit anti-inflammatory and antioxidant effects, which may contribute to its potential use in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anti-cancer activity. The compound has been shown to exhibit activity against various cancer cell lines at low concentrations, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using the compound in lab experiments is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and toxicity profiles of the compound.
将来の方向性
There are several future directions for the study of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is the development of the compound as an anti-cancer drug. Further studies are needed to determine the optimal dosage and toxicity profiles of the compound in animal models and clinical trials. Another direction is the study of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the compound's efficacy and safety in animal models and clinical trials. Additionally, the compound's mechanism of action and signaling pathways involved in its activity need to be further elucidated to facilitate the development of more potent and selective analogs.
合成法
The synthesis of 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,4-dimethoxybenzaldehyde, 2,4-dimethylbenzylamine, and indole-2,3-dione in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. The compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
製品名 |
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C27H27NO5 |
分子量 |
445.5 g/mol |
IUPAC名 |
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-[(2,4-dimethylphenyl)methyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C27H27NO5/c1-17-9-10-19(18(2)13-17)16-28-23-8-6-5-7-22(23)27(31,26(28)30)15-24(29)21-12-11-20(32-3)14-25(21)33-4/h5-14,31H,15-16H2,1-4H3 |
InChIキー |
ZSOBDPCDISSOEH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=C(C=C(C=C4)OC)OC)O)C |
正規SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=C(C=C(C=C4)OC)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252856.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252862.png)

![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252867.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252868.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252871.png)
![3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B252872.png)
![5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252873.png)
![5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252874.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252876.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252877.png)

![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252879.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252880.png)